molecular formula C17H19F3N6O2 B2677831 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034540-90-2

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2677831
CAS No.: 2034540-90-2
M. Wt: 396.374
InChI Key: GZBKBWAYTBXQRZ-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H19F3N6O2 and its molecular weight is 396.374. The purity is usually 95%.
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Scientific Research Applications

Nicotinamide N-Methyltransferase (NNMT) Studies

Research into Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds, has revealed its significant role in various physiological and pathological processes. NNMT's involvement in metabolism, cancer, and epigenetic remodeling highlights the compound's relevance in therapeutic interventions and disease understanding. For instance, the discovery of bisubstrate inhibitors of NNMT showcases the ongoing efforts to develop selective small-molecule inhibitors as potential therapeutic agents. The structural analysis of NNMT in complex with small-molecule inhibitors provides insights into the enzyme's function and opens avenues for the development of more potent and selective inhibitors (Babault et al., 2018).

Metabolic Studies

Metabolism studies of compounds related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide have shed light on their metabolic fate in higher plants and humans. These studies have helped identify metabolic pathways and potential therapeutic applications of such compounds. The metabolic fate of nicotinamide in higher plants, for example, involves its conversion into various metabolites, pointing to the diverse roles of nicotinamide derivatives in biological systems (Matsui et al., 2007).

Antiprotozoal Activity

Research on the synthesis and antiprotozoal activity of aza-analogues of furamidine, which shares structural similarities with the compound of interest, demonstrates the potential of these compounds in treating diseases caused by protozoa. These studies have not only identified potent compounds but also provided insights into their mechanism of action and potential applications in treating diseases such as chronic myelogenous leukemia (Ismail et al., 2003).

Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening highlights the ongoing search for novel therapeutic agents. These inhibitors have been identified based on their potent and selective inhibition of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, suggesting their potential in treating inflammatory disorders (Thalji et al., 2013).

Properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-15(25-16)26-7-3-2-4-8-26)10-22-14(27)11-5-6-12(21-9-11)17(18,19)20/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKBWAYTBXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.